molecular formula C23H33N5O2 B1667721 Balicatib CAS No. 354813-19-7

Balicatib

Numéro de catalogue B1667721
Numéro CAS: 354813-19-7
Poids moléculaire: 411.5 g/mol
Clé InChI: LLCRBOWRJOUJAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Balicatib is a small molecule pharmaceutical that is currently being investigated in clinical studies . It is active against cathepsin K . It has been used in trials studying the treatment of Osteoporosis and Knee Osteoarthritis . This compound belongs to the class of organic compounds known as hippuric acids and derivatives .


Synthesis Analysis

Balicatib (AAE581) is a basic peptidic nitrile compound and a potent human cathepsin K inhibitor in vitro . The synthesis route of benzimidazole-2-substituted phenyl or pyridine propyl ketenes is described in the literature .


Molecular Structure Analysis

The molecular formula of Balicatib is C23H33N5O2 . Its molecular weight is 411.54 . The IUPAC name is N - [1- (cyanomethylcarbamoyl)cyclohexyl]-4- (4-propylpiperazin-1-yl)benzamide . The InChI and Canonical SMILES are also available .


Physical And Chemical Properties Analysis

Balicatib has a molecular weight of 411.54 g/mol . It is soluble in DMSO up to 10 mM . The compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years .

Applications De Recherche Scientifique

Osteoporosis Treatment

Balicatib, an inhibitor of the osteoclastic enzyme cathepsin K, has shown potential in the treatment of osteoporosis . In a study conducted on ovariectomized monkeys, a model for osteoporosis, balicatib treatment partially prevented ovariectomy-induced bone mass changes .

Bone Mass Enhancement

The same study also evaluated the efficacy of balicatib on bone mass and dynamic histomorphometric endpoints . It was found that balicatib-treated animals had an intermediate change in spine bone mineral density (BMD) between the control and ovariectomized groups . In the femur, all three doses of balicatib significantly increased BMD gain relative to the ovariectomized group .

Bone Turnover Inhibition

Most histomorphometric indices of bone turnover in the vertebra and femoral neck were significantly lower than the ovariectomized group with balicatib treatment . This suggests that balicatib can inhibit bone turnover at most sites .

Periosteal Bone Formation Stimulation

Unlike most bone resorption inhibitors, balicatib was found to increase periosteal bone formation rates . This unexpected stimulatory effect on periosteal bone formation suggests a unique mechanism of action for balicatib .

Cathepsin K Inhibition

Balicatib is a potent inhibitor of human cathepsin K . Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption . By inhibiting cathepsin K, balicatib can potentially regulate bone resorption .

Cartilage Degradation Inhibition

In addition to its effects on bone, balicatib has also shown promise for the treatment of cartilage-related disorders . In a study, balicatib reduced urinary levels of the cartilage degradation biomarker CTX-II by 71% .

Mécanisme D'action

Biochemical Pathways

The inhibition of CatK by balicatib affects the bone remodeling process. Bone remodeling involves the resorption of old bone by osteoclasts and the subsequent formation of new bone by osteoblasts . By inhibiting CatK, balicatib decreases bone resorption but increases the number of cells of osteoclast lineage . This maintains the signals for bone formation, and may even increase bone formation on some cortical surfaces .

Pharmacokinetics

The pharmacokinetics of balicatib were studied in healthy subjects and patients with post-menopausal osteoporosis during Phase 1 and Phase 2A of clinical development . Balicatib was administered orally in single doses of 5 to 400 mg and multiple daily doses of 5 to 50 mg up to 12 weeks . A two-compartment disposition model with zero-order input and first-order elimination was used to describe plasma balicatib concentrations . An unexpected finding was a dose-dependent decrease in the apparent volume of distribution of the peripheral compartment .

Result of Action

The inhibition of CatK by balicatib leads to several molecular and cellular effects. It increases bone mass, improves bone microarchitecture and strength . In clinical trials, postmenopausal women treated with balicatib had sustained reductions of bone resorption markers, while bone formation markers returned to normal after an initial decline . This resulted in a continuous increase in areal bone mineral density at both spine and hip for up to 5 years .

Action Environment

The action of balicatib can be influenced by environmental factors such as the local bone environment . In adults, approximately 25% of trabecular bone is resorbed and replaced every year, as compared with only 3% of cortical bone, suggesting that the rate of remodeling is controlled by the local bone environment . The accumulation of balicatib in lysosomes over time can also affect its selectivity and efficacy .

Safety and Hazards

Balicatib should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided . In case of accidental exposure, appropriate first aid measures should be taken .

Propriétés

IUPAC Name

N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O2/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCRBOWRJOUJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188989
Record name Balicatib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Balicatib

CAS RN

354813-19-7
Record name Balicatib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354813197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balicatib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12239
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Balicatib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALICATIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E00MVC7O57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In an alternative procedure the acetic acid internal salt of 4-[4-(1-propyl)-piperazin-1-yl]-benzoic acid is treated in acetonitrile with HOBt, NMM and diisopropylcarbodiimide (DICI), and after stirring for 1 hr at 40° C. a solution of 1-amino-cyclohexanecarboxylic acid cyanomethyl-amide in acetonitrile is added. On completion of the reaction, the product is precipitated by addition of water to the reaction mixture, filtered and following digestion with ethanol is dried to the end product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balicatib
Reactant of Route 2
Reactant of Route 2
Balicatib
Reactant of Route 3
Reactant of Route 3
Balicatib
Reactant of Route 4
Reactant of Route 4
Balicatib
Reactant of Route 5
Reactant of Route 5
Balicatib
Reactant of Route 6
Reactant of Route 6
Balicatib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.